4-(Oxolan-2-yl)phenylboronic acid pinacol ester
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Overview
Description
4-(Oxolan-2-yl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This compound features a boronic ester group, which enhances its stability and reactivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Oxolan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-2-yl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or a catalyst.
Hydrolysis: The boronic ester can hydrolyze to form the corresponding boronic acid, especially under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Protodeboronation: Protic solvents (e.g., water or alcohols) and catalysts (e.g., acids or bases).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding hydrocarbon.
Hydrolysis: 4-(Oxolan-2-yl)phenylboronic acid.
Scientific Research Applications
4-(Oxolan-2-yl)phenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems, especially for targeting specific biological pathways.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the accumulation of boron in tumor cells followed by neutron irradiation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki-Miyaura cross-coupling reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(Diphenylamino)phenylboronic acid pinacol ester
- 4-Iodophenylboronic acid pinacol ester
- 4-Hydroxyphenylboronic acid pinacol ester
Uniqueness
4-(Oxolan-2-yl)phenylboronic acid pinacol ester is unique due to the presence of the oxolan-2-yl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for specific applications in organic synthesis and medicinal chemistry. Compared to other boronic esters, it offers enhanced stability and reactivity, making it a valuable tool for researchers and industrial chemists.
Properties
Molecular Formula |
C16H23BO3 |
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Molecular Weight |
274.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxolan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h7-10,14H,5-6,11H2,1-4H3 |
InChI Key |
GYYRSVYQIKGKNM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCO3 |
Origin of Product |
United States |
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